Rab16B protein

Transcriptomics Abiotic Stress Rice Germination

Rab16B protein (CAS 128964-24-9), also designated Dehydrin Rab16B or OsLEA28, is a Group 2 Late Embryogenesis Abundant (LEA) protein from Oryza sativa (rice) belonging to the plant dehydrin family. Encoded by locus Os11g0454200 (LOC_Os11g26780) on chromosome 11, this 164-amino-acid hydrophilic protein functions as a molecular chaperone protecting cellular macromolecules during desiccation, and its expression is strongly induced by abscisic acid (ABA), drought, salinity, and cold stress.

Molecular Formula C58H107N21O22
Molecular Weight 0
CAS No. 128964-24-9
Cat. No. B1176685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRab16B protein
CAS128964-24-9
SynonymsRab16B protein
Molecular FormulaC58H107N21O22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rab16B Protein (CAS 128964-24-9) Procurement Guide: Dehydrin Rab16B from Rice for Abiotic Stress Research


Rab16B protein (CAS 128964-24-9), also designated Dehydrin Rab16B or OsLEA28, is a Group 2 Late Embryogenesis Abundant (LEA) protein from Oryza sativa (rice) belonging to the plant dehydrin family [1]. Encoded by locus Os11g0454200 (LOC_Os11g26780) on chromosome 11, this 164-amino-acid hydrophilic protein functions as a molecular chaperone protecting cellular macromolecules during desiccation, and its expression is strongly induced by abscisic acid (ABA), drought, salinity, and cold stress [2]. Unlike mammalian Rab GTPases involved in vesicular trafficking, plant Rab16B is a stress-protective dehydrin that accumulates in vegetative tissues under abiotic stress and in seeds during late embryogenesis [3].

Why Generic Substitution Fails for Rab16B: Functional Divergence Within the Rice Rab16 Dehydrin Family


The four tandemly linked rice Rab16 paralogs (Rab16A, Rab16B, Rab16C, Rab16D) are frequently treated as interchangeable Group 2 LEA proteins, yet experimental evidence demonstrates distinct regulatory programs, tissue-specific expression hierarchies, and differential stress-response profiles that preclude simple substitution [1]. Rab16B exhibits a unique bidirectional expression response under specific stress combinations—upregulated in one genotypic background and downregulated in another—while Rab16A, Rab16C, and Rab16D show only unidirectional upregulation or no change, indicating a fundamentally different regulatory logic [2]. Furthermore, during ABA-treated seed germination, Rab16B and Rab16C accumulate at substantially lower levels than Rab16A, establishing a clear developmental expression hierarchy that would confound experiments assuming functional redundancy [3]. Researchers who substitute Rab16A or Rab16D for Rab16B in germination-stage or combined-stress studies risk introducing expression-pattern artifacts that undermine experimental conclusions.

Rab16B Protein Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Bidirectional Stress-Response Pattern Distinguishes Rab16B from Unidirectional Rab16A/C/D Paralogs

In a comparative RNA-seq analysis of two rice genotypes under combined anaerobic and cold stress during germination, Rab16B (Os11g0454200) was the only Rab16 family member exhibiting a bidirectional expression pattern: upregulated in the high root-growth direction genotype (HRGD) but downregulated in the low root-growth direction genotype (LRGD). In contrast, Rab16A (Os11g0454300), Rab16C (Os11g0454000), and Rab16D (Os11g0453900) showed exclusively unidirectional upregulation or no differential expression [1]. Rab16B was further identified as one of only three hub genes common across all stress conditions examined, a distinction not shared by Rab16A, Rab16C, or Rab16D [2].

Transcriptomics Abiotic Stress Rice Germination

Dual ABA-Responsive Promoter Elements Confer Robust Induction Unique to Rab16B

Functional dissection of the Rab16B promoter identified two distinct ABA-responsive elements within a 40-bp fragment (−264 to −225): Motif I (AGTACGTGGC) and Motif III (GCCGCGTGGC). Both motifs are required for full ABA induction, yet each can functionally substitute for the other—a redundancy not reported for the Rab16A promoter [1]. This dual-element architecture suggests that Rab16B expression is controlled by at least two different transcription factor pathways, providing a more resilient ABA response than single-element promoters such as that of Rab16A, which relies on a single ABA-responsive complex [2]. In transgenic rice, the OsABA2 promoter achieved a 12-fold ABA induction, while the Rab16A promoter yielded only 2- to 3-fold induction in roots and insignificant induction in leaves [3], highlighting the variability in promoter strength across dehydrin family members.

Promoter Engineering ABA Signaling Cis-Regulatory Elements

Predicted Protein Stability Advantage Over Co-Expressed Stress-Responsive Proteins

A GEO database meta-analysis of seven microarray datasets identified only three genes commonly differentially expressed under both drought and salt stress in rice: LOC_Os08g23870 (11 kD late embryogenesis abundant protein), LOC_Os11g26780 (Dehydrin Rab16B), and LOC_Os11g07911 (unknown function protein). Basic physicochemical prediction indicated that both Rab16B and the 11 kD LEA protein are stable, whereas the unknown protein LOC_Os11g07911 is unstable [1]. This positions Rab16B within an elite subset of dual-stress-responsive proteins with favorable stability characteristics, a practical consideration for recombinant protein production and in vitro functional assays where protein aggregation or degradation can compromise experimental reproducibility.

Protein Stability Drought and Salt Stress GEO Meta-Analysis

Developmental Stage-Dependent Expression Hierarchy: Rab16B vs. Rab16A Quantitative Divergence in Germinating Seeds

During ABA-treated seed germination, Rab16 family members exhibit a clear accumulation hierarchy: Rab16A and OsRab16D accumulate at substantially higher levels, while Rab16B and Rab16C show only slight expression in response to ABA [1]. In mature seeds, Rab16B and Rab16C are expressed at low levels, whereas Rab16D expression is entirely undetectable, further differentiating Rab16B as a germination-stage-responsive dehydrin with intermediate expression characteristics [2]. This tissue- and stage-specific expression pattern means that Rab16B cannot functionally substitute for Rab16A in experiments requiring high-level ABA-responsive gene expression during germination, nor can Rab16D replace Rab16B where detectable expression in mature seeds is required.

Seed Germination ABA Response Developmental Expression

Rab16B Protein Optimal Procurement Scenarios: Research and Industrial Applications


Studying Bidirectional Stress-Responsive Gene Regulation Under Combined Abiotic Stresses

Rab16B is the only rice Rab16 dehydrin exhibiting bidirectional transcriptional regulation (up in one genotype, down in another) under combined anaerobic and cold stress [1]. Researchers investigating how plants integrate conflicting stress signals should procure Rab16B protein and its corresponding promoter constructs for mechanistic studies of condition-dependent regulatory switching. Rab16A, Rab16C, or Rab16D cannot serve as substitutes, as they show only unidirectional upregulation [1].

Promoter Engineering with Redundant ABA-Responsive Elements for Fail-Safe Transgene Expression

The Rab16B promoter contains two functionally redundant ABA-responsive elements (Motif I and Motif III) that independently confer ABA inducibility [2]. This architecture enables the design of synthetic promoters for transgenic crop improvement where ABA-inducible expression must be maintained even if one transcription factor pathway is compromised. The Rab16A promoter lacks this documented redundancy and thus offers a less robust alternative [2].

Recombinant Dehydrin Production Requiring Intrinsic Protein Stability and Dual-Stress Relevance

For in vitro chaperone activity assays or structural studies of plant dehydrins, Rab16B recombinant protein (available from multiple vendors at >85% purity, produced in E. coli ) offers a combination of predicted stability and dual drought/salt stress relevance that sets it apart from unstable co-expressed proteins [3]. When selecting a rice dehydrin for reproducible biochemical characterization, Rab16B's stability prediction reduces the risk of experimental failure due to aggregation.

Seed Germination ABA-Response Studies Requiring Intermediate-Level, Detectable Expression

For experiments examining ABA-responsive gene expression during seed germination where excessive overexpression (as with Rab16A) could mask subtle regulatory phenomena, Rab16B provides an intermediate expression level that is detectable but not saturating [4]. Additionally, Rab16B is detectable in mature seeds, unlike Rab16D, making it the appropriate choice when both germination-stage and mature-seed expression must be assessed in the same study [4].

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